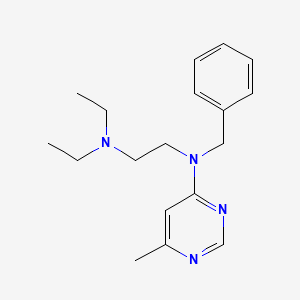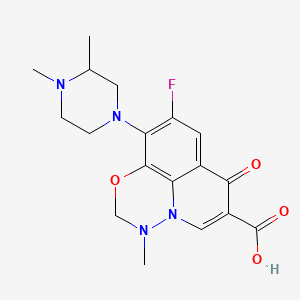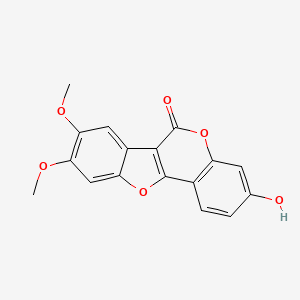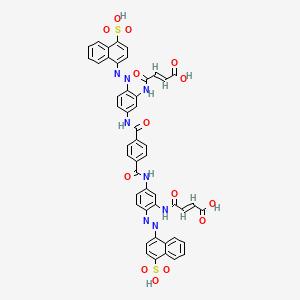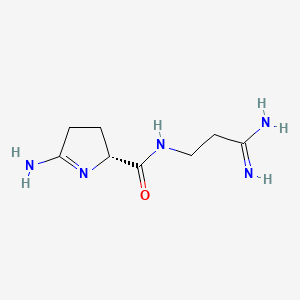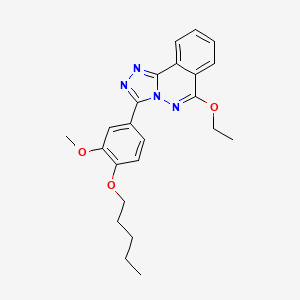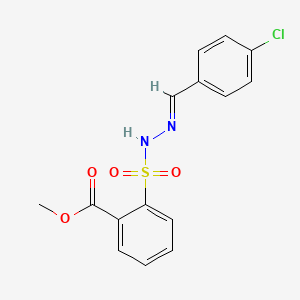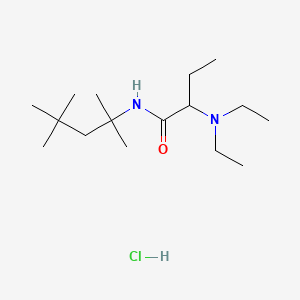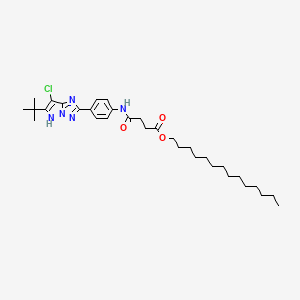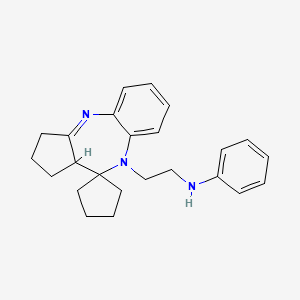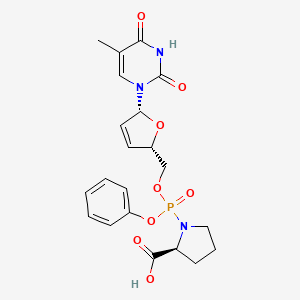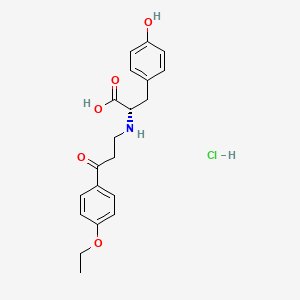![molecular formula C20H22IN3 B12721890 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide CAS No. 21584-04-3](/img/structure/B12721890.png)
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide is an organic compound known for its unique chemical properties and applications This compound is characterized by the presence of a quinolinium core, which is a heterocyclic aromatic compound, and a dimethylamino group attached to a phenyl ring The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
Métodos De Preparación
The synthesis of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an amine in the presence of a base to form an imine. In this case, 4-(Dimethylamino)benzaldehyde is reacted with 1-ethylquinolinium iodide under reflux conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol, and the product is purified by recrystallization .
Análisis De Reacciones Químicas
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications. In biological systems, it can interact with cellular components, leading to changes in fluorescence that can be used for imaging purposes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide can be compared with other similar compounds, such as:
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-methylquinolinium iodide: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different photophysical characteristics.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound has a stilbazolium core instead of a quinolinium core.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Número CAS |
21584-04-3 |
|---|---|
Fórmula molecular |
C20H22IN3 |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
4-[(1-ethylquinolin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KVJKLJUBTXOKEC-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


